3,3'-二氨基二苯甲烷

描述

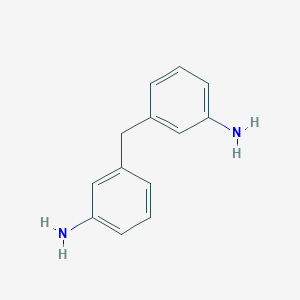

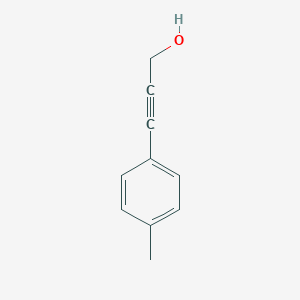

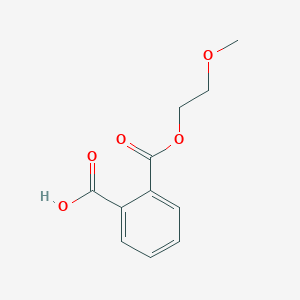

3,3'-Diaminodiphenylmethane (DADPM) is an organic compound with a wide range of applications in various scientific fields. It is a white crystalline solid with a molecular weight of 201.28 g/mol. DADPM is used as a starting material in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and other organic compounds. It is also used as a catalyst in various chemical reactions, such as the oxidation of alcohols. Moreover, DADPM is used in the synthesis of polyurethanes, polyesters, and other polymeric materials. Additionally, DADPM has been studied for its potential therapeutic applications in several areas, including cancer and inflammation.

科学研究应用

环氧树脂中的阻燃性

DDM已被用于改性聚磷酸铵,创造了一种名为DDP的阻燃剂。当引入环氧树脂中时,DDP显着提高了阻燃和抑烟效率 。该应用对于提高电子和建筑等多个行业的安全性至关重要。

苯并噁嗪单体的合成

研究表明,DDM可用于合成苯并噁嗪单体。然后热固化这些单体以创建具有优异耐火性能的聚合物 。该应用与航空航天和国防领域尤其相关,在这些领域,材料在极端条件下的性能至关重要。

医疗应用

DDM已知用于合成聚酰亚胺生产的原材料,聚酰亚胺在医疗领域有应用。然而,由于其潜在的危害,它在医药中的直接应用受到限制 。重要的是小心处理DDM,因为它会引起皮肤和眼睛刺激。

聚合物工业

在聚合物工业中,DDM用作合成各种高性能聚合物的中间体。这些聚合物用于生产树脂、橡胶、塑料和薄膜,这些产品是许多商业产品的组成部分 。

航空航天材料

基于DDM的化合物有助于航空航天材料的进步。它们用于提高复合材料基体的热导率,这对于控制纳米填料在聚合物基体中的分布至关重要 。这影响了组件之间的相互作用,最终影响了航空航天复合材料的性能。

电子元件

DDM在电子元件中的作用没有直接记录。然而,其衍生物和相关化合物很可能用于生产需要特定导电或绝缘性能的材料,因为它们具有形成聚合物的能力 。

粘合剂

虽然DDM在粘合剂中的具体应用没有得到广泛的记录,但它作为环氧树脂硬化剂的作用表明它可以有助于开发用于各种工业应用的强韧粘合剂 。

农业化学品

DDM已被确定为农业化学品制造中的中间体。它用于合成可能作为杀虫剂或其他农用化学品活性成分的化合物 。

安全和危害

作用机制

Target of Action

It’s known that this compound is used extensively in the preparation of various polymer products .

Mode of Action

The mode of action of 3,3’-Diaminodiphenylmethane involves its interaction with other compounds during the synthesis process. For instance, in the synthesis of 3,3′-dichloro-4,4′-diaminodiphenyl methane (MOCA), 3,3’-Diaminodiphenylmethane interacts with o-chloroaniline and formaldehyde . The exact interaction mechanism is complex and involves several steps .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various polymers .

Pharmacokinetics

Given its use in polymer synthesis, it’s likely that these properties would be significantly influenced by the specific conditions of the synthesis process .

Result of Action

The result of 3,3’-Diaminodiphenylmethane’s action is the formation of various polymer products. For instance, it plays a vital role in preparing high-quality polyurethane and epoxy resin .

属性

IUPAC Name |

3-[(3-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9H,7,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOFBUUFHALZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173110 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19471-12-6 | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019471126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,3'-methylenebis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 3,3'-Diaminodiphenylmethane in the context of the provided research?

A1: The provided research highlights 3,3'-Diaminodiphenylmethane as a crucial component in synthesizing polyamide acid and polyimide. [] This compound serves as an aromatic diamine, reacting with tetracarboxylic dianhydrides to form these polymers. These polymers find applications as adhesives or bonding agents. [] Additionally, 3,3'-Diaminodiphenylmethane is identified as a significant degradation product of rigid polyurethane (PU) and polyisocyanurate (PIR) foams, particularly those derived from renewable materials like tall oil fatty acid-based polyols. []

Q2: How does the structure of 3,3'-Diaminodiphenylmethane influence its interaction with poly(ε-caprolactone) (PCL)?

A2: Research indicates that 3,3'-Diaminodiphenylmethane forms strong intermolecular hydrogen bonds with poly(ε-caprolactone) (PCL). [] This interaction arises from the presence of two amino groups in 3,3'-Diaminodiphenylmethane, which can form hydrogen bonds with the carbonyl groups present in PCL. This interaction significantly impacts the thermal and mechanical properties of PCL blends. For instance, increasing the concentration of 3,3'-Diaminodiphenylmethane leads to a higher glass transition temperature but a lower melting point and reduced elongation-at-break in the blend. []

Q3: What are the safety concerns associated with 3,3'-Diaminodiphenylmethane, especially in the context of its presence in the pyrolysis products of specific foams?

A3: Analysis of pyrolysis products from rigid PU and PIR foams identified 3,3'-Diaminodiphenylmethane as a major component. [] This compound, alongside other degradation products like 4,4′-methylenedianiline, exhibits health hazards, including skin and eye irritation, respiratory irritation, and acute toxicity. [] Notably, 4,4′-methylenedianiline, the most abundant pyrolysis product, is classified as a suspected carcinogen and mutagen. [] These findings underscore the importance of understanding the potential health risks associated with the thermal degradation of these foams and emphasize the need for appropriate safety measures during handling and disposal.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)

![Ethanol, 2-[bis(phenylmethyl)amino]-, acetate (ester)](/img/structure/B96602.png)

![2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B96620.png)